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Compound of Interest

Compound Name: Fosinopril Sodium

Cat. No.: B1673574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. The

information presented herein is intended to serve as a core resource for professionals in the

fields of pharmaceutical research and drug development.

Introduction
Fosinopril sodium is the sodium salt of the ester prodrug fosinopril. Following oral

administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and liver to its

pharmacologically active diacid metabolite, fosinoprilat.[1] Fosinoprilat is a potent, competitive

inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the

vasoconstrictor substance, angiotensin II.[2] Inhibition of ACE leads to decreased plasma

angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent

reduction in blood pressure.[3] A distinguishing characteristic of fosinopril is its dual route of

elimination, with clearance occurring through both renal and hepatic pathways.[4]

Pharmacokinetic Profile
The pharmacokinetic properties of both the prodrug, fosinopril, and its active metabolite,

fosinoprilat, have been extensively studied.
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Following oral administration, fosinopril is slowly absorbed, with the primary site of absorption

being the proximal small intestine (duodenum/jejunum).[2][5] The absolute absorption of

fosinopril averages 36% of an oral dose.[2] While the rate of absorption may be slowed by the

presence of food, the overall extent of absorption is not significantly affected.[2]

Distribution
Fosinoprilat is highly bound to plasma proteins, with a binding percentage of approximately

99.4%.[6] It has a relatively small volume of distribution and does not readily cross the blood-

brain barrier.[2] Studies in animals have shown that fosinoprilat can cross the placenta.[2]

Metabolism
Fosinopril undergoes rapid and complete hydrolysis to its active metabolite, fosinoprilat.[2] This

biotransformation occurs primarily in the gastrointestinal mucosa and the liver.[2] Fosinoprilat

itself is not further metabolized to a significant extent.[6]

Excretion
A key feature of fosinoprilat is its dual elimination pathway. Approximately half of the absorbed

dose is excreted in the urine and the remainder is eliminated in the feces.[6] This dual route of

excretion provides a compensatory mechanism in patients with impaired renal or hepatic

function.[4] The terminal elimination half-life of fosinoprilat is approximately 12 hours.[6]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for fosinopril and its

active metabolite, fosinoprilat, in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Fosinoprilat after Oral Administration of Fosinopril
Sodium
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Parameter Value Reference

Cmax (ng/mL) 183.4 ± 59.4 [7]

Tmax (hours) 4.0 (median) [7]

AUC₀₋inf (ng·hr/mL) 1636 ± 620 [7]

Half-life (t½) (hours) 17.4 ± 11.4 [7]

Absolute Bioavailability (%) 36 [2]

Protein Binding (%) >99 [5]

Table 2: Pharmacokinetic Parameters of Fosinoprilat after Intravenous Administration

Parameter Value Reference

AUC₀₋inf (ng·hr/mL) 7816 ± 2693 [7]

Half-life (t½) (hours) 13.0 ± 5.2 [7]

Volume of Distribution (Vss)

(mL)
5850 ± 2780 [7]

Total Clearance (mL/hr) 1088 ± 439 [7]

Renal Clearance (mL/hr) 472 ± 213 [7]

Non-renal Clearance (mL/hr) 617 ± 246 [7]

Experimental Protocols
Human Bioavailability Study
A representative experimental design for a single-dose, randomized, two-period, two-treatment,

two-sequence crossover bioequivalence study of Fosinopril Sodium tablets is outlined below.

Study Population: Healthy adult male and/or female volunteers.

Inclusion Criteria: Typically includes non-smokers, within a specified age and Body Mass

Index (BMI) range, with no clinically significant abnormalities upon physical and laboratory
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examination.

Exclusion Criteria: History of clinically significant diseases, allergies to ACE inhibitors, use of

concomitant medications, and participation in other clinical trials within a specified timeframe.

Study Design:

Subjects are randomly assigned to one of two treatment sequences.

In the first period, subjects receive a single oral dose of either the test or reference

Fosinopril Sodium formulation after an overnight fast.

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at

various intervals up to 48 or 72 hours post-dose).

Following a washout period of at least one week, subjects receive the alternate

formulation in the second period, with the same blood sampling schedule.

Bioanalytical Method: Plasma concentrations of fosinoprilat are determined using a validated

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1673574?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33352616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening Phase

Period 1

Period 2

Analysis Phase

Informed Consent

Medical History & Physical Exam

Laboratory Tests (Blood & Urine)

Inclusion/Exclusion Criteria Assessment

Randomization to Group A or B

Single Oral Dose (Test or Reference)

Serial Blood Sampling

Washout Period (≥ 1 week)

Crossover to Alternate Formulation

Single Oral Dose (Reference or Test)

Serial Blood Sampling

LC-MS/MS Analysis of Fosinoprilat

Pharmacokinetic Parameter Calculation

Statistical Analysis (Bioequivalence)

Click to download full resolution via product page

Bioequivalence Study Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1673574?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioanalytical Method: LC-MS/MS for Fosinoprilat in
Human Plasma
A highly sensitive and selective LC-MS/MS method for the simultaneous determination of

fosinopril and its active metabolite fosinoprilat in human plasma has been developed and

validated.[9][10] A summary of a typical method is provided below:

Sample Preparation:

Plasma samples are thawed at room temperature.

An internal standard (e.g., a structurally similar compound not present in the sample) is

added to the plasma.

Proteins are precipitated by the addition of a solvent such as acetonitrile, followed by

vortexing and centrifugation.

The supernatant is transferred and evaporated to dryness under a stream of nitrogen.

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

Column: A reversed-phase C8 or C18 column is commonly used.[9]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically

employed.

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

Mass Spectrometric Conditions:

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring

specific precursor-to-product ion transitions for fosinopril, fosinoprilat, and the internal

standard.[8]
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Pharmacokinetic studies of fosinopril have been conducted in various animal models, including

rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion

profile preclinically.

Rat Model (e.g., Sprague-Dawley):

Dosing: Fosinopril is typically administered orally via gavage or intravenously via the tail

vein.

Blood Sampling: Blood samples are collected serially from the jugular vein or via

cannulation at predetermined time points.

Sample Processing: Plasma is separated and stored frozen until analysis by LC-MS/MS.

Dog Model (e.g., Beagle):

Dosing: Oral administration is usually via gelatin capsules, and intravenous administration

is via a cephalic or saphenous vein.

Blood Sampling: Blood is collected from a peripheral vein at specified intervals.[11]

Monkey Model (e.g., Cynomolgus):

Dosing: Oral administration can be achieved through gavage, and intravenous

administration through a saphenous vein.

Blood Sampling: Blood samples are collected from a femoral or saphenous vein.[12]

Mechanism of Action: The Renin-Angiotensin-
Aldosterone System
Fosinoprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone

System (RAAS). The following diagram illustrates the key components of this signaling

pathway and the point of intervention by fosinoprilat.
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Fosinopril's Inhibition of the RAAS

Conclusion
Fosinopril Sodium is a prodrug that is efficiently converted to its active metabolite,

fosinoprilat. It exhibits a predictable pharmacokinetic profile characterized by moderate oral

bioavailability and a unique dual route of elimination. This comprehensive guide provides

essential data and methodologies to support further research and development of Fosinopril
Sodium and other related compounds. The detailed experimental protocols and the visual

representation of its mechanism of action offer a foundational resource for scientists and

researchers in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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